Mass Shift vs Unlabeled Troxerutin
Troxerutin-d12 exhibits a molecular mass shift of +12 Da compared to unlabeled troxerutin, enabling unequivocal differentiation in mass spectrometry without chromatographic separation . This is achieved through the substitution of 12 hydrogen atoms with deuterium atoms across the three hydroxyethyl moieties of the troxerutin molecule .
| Evidence Dimension | Molecular mass |
|---|---|
| Target Compound Data | 754.75 Da (C33H30D12O19) |
| Comparator Or Baseline | Unlabeled troxerutin: 742.68 Da (C33H42O19) |
| Quantified Difference | Δ +12.07 Da (1.6% mass increase) |
| Conditions | Calculated from molecular formulas; confirmed via high-resolution MS |
Why This Matters
This mass shift falls within the optimal analytical window for LC-MS/MS quantification, ensuring no cross-talk with the M+1 or M+2 isotopic peaks of the unlabeled analyte while maintaining co-elution behavior essential for accurate matrix effect correction.
